3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one
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Overview
Description
3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one is a heterocyclic compound that features a thiophene ring attached to a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one can be achieved through several methods. One common approach is the Claisen-Schmidt condensation reaction, which involves the reaction of an aromatic aldehyde with a ketone in the presence of a base . This reaction typically occurs in a basic medium, such as sodium hydroxide or potassium hydroxide, and can be carried out at room temperature or under reflux conditions to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide (NO) in certain cell lines, indicating its potential anti-inflammatory effects . Molecular docking studies have suggested that the compound has a high affinity for enzymes such as cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-(1-iminopropyl)-5-(tetrahydropyran-4-yl)cyclohex-2-en-1-one: This compound shares a similar cyclohexenone structure but with different substituents.
3-Hydroxythiophene: A simpler structure with a thiophene ring and hydroxyl group, used in various chemical reactions.
Uniqueness
3-Hydroxy-5-(thiophen-2-yl)cyclohex-2-en-1-one is unique due to its combination of a thiophene ring and a cyclohexenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-hydroxy-5-thiophen-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H10O2S/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-3,6-7,11H,4-5H2 |
InChI Key |
FLXYAARDDKWMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C=C1O)C2=CC=CS2 |
Origin of Product |
United States |
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